![molecular formula C8H9NO B084802 2,3-Dihydrobenzo[b]furan-7-ylamine CAS No. 13414-56-7](/img/structure/B84802.png)
2,3-Dihydrobenzo[b]furan-7-ylamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2,3-Dihydrobenzo[b]furan derivatives involves various chemical strategies. One approach involves the synthesis of 7-aroyl-2,3-dihydrobenzo[b]furan-3-carboxylic acids and their analogs, highlighting a method to manipulate the benzo[b]furan core for potential analgesic agents (Boyle et al., 1986). Another method focuses on the preparation of 3-acetoacetylaminobenzo[b]furan derivatives, showcasing a strategy for creating compounds with modified triene systems at the 3-position, indicating a versatile approach to synthesizing benzo[b]furan derivatives (Tsuji et al., 2003).
Molecular Structure Analysis
The molecular structure of 2,3-Dihydrobenzo[b]furan derivatives can be complex, with the presence of various functional groups that contribute to their chemical behavior. The X-ray diffraction data of certain derivatives, such as 5-acryloyloxy-trans-2-(4-methoxyphenyl)-3-methyl-2,3-dihydrobenzo[b]furan, provide insights into their crystal structure, showcasing the detailed arrangement of atoms within the molecule (Sandoval et al., 2012).
Chemical Reactions and Properties
The chemical reactions involving 2,3-Dihydrobenzo[b]furan derivatives are diverse. For instance, reactions of o-quinone methides with pyridinium methylides demonstrate a route to synthesize 1,2-dihydronaphtho[2,1-b]furans and 2,3-dihydrobenzofurans, indicating the reactivity of the benzo[b]furan nucleus toward nucleophilic additions (Osyanin et al., 2013).
Wissenschaftliche Forschungsanwendungen
Potential Inhibitors of Angiogenesis
2,3-Dihydrobenzo[b]furan-7-ylamine derivatives have been synthesized and evaluated as potential inhibitors of angiogenesis. These compounds were synthesized through a Knoevenagel reaction followed by acid-catalyzed cyclodehydration. Compound 11, in particular, showed significant antiangiogenic activity in the three-dimensional in vitro rat aortic rings test, with a vascular density index comparable to that observed with SU-5416, a known inhibitor (Braud et al., 2003).
Synthesis of Novel 1,4-benzoquinone Derivatives
4,6,7-Trichloro-2-hetarylamino-5-hydroxy-2,3-dihydrobenzo[b]furans were synthesized from 4,6,7-trichloro-2,5-dihydroxy-2,3-dihydrobenzo[b]furan and hetarylamines. These compounds are precursors for the synthesis of novel 1,4-benzoquinone derivatives with potential applications in various fields, showcasing the compound's versatility as a synthetic precursor (Karlivāns & Valters, 2003).
Chiroptical Studies and Configurational Assignments
2,3-Dihydrobenzo[b]furan-7-ylamine derivatives were used in chiroptical studies, which led to the establishment of a helicity rule for the 2,3-dihydrobenzo[b]furan chromophore. This discovery facilitated the configurational assignment of norneolignans and other compounds, highlighting the chemical's utility in analytical and stereochemical studies (Kurtán & Antus, 2003).
Development of Organic Electronics
A novel multifunctional anthracene derivative, synthesized by coupling anthracene moiety with dibenzo[b,d]furan units (related to 2,3-Dihydrobenzo[b]furan-7-ylamine), demonstrated excellent thermal stability, carrier transport ability, and fluorescence. This derivative, used in organic thin-film transistors, underscores the compound's potential applications in developing organic electronic devices (Zhao et al., 2017).
Safety And Hazards
“2,3-Dihydrobenzo[b]furan-7-ylamine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
2,3-dihydro-1-benzofuran-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c9-7-3-1-2-6-4-5-10-8(6)7/h1-3H,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHZGSLXPQGPJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10510307 | |
| Record name | 2,3-Dihydro-1-benzofuran-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10510307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydrobenzo[b]furan-7-ylamine | |
CAS RN |
13414-56-7 | |
| Record name | 2,3-Dihydro-1-benzofuran-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10510307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1-benzofuran-7-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

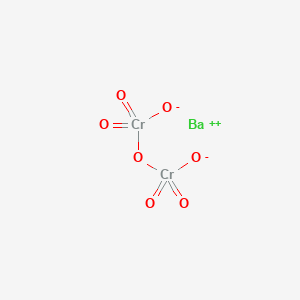

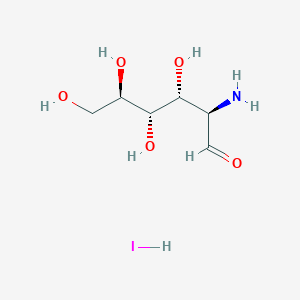

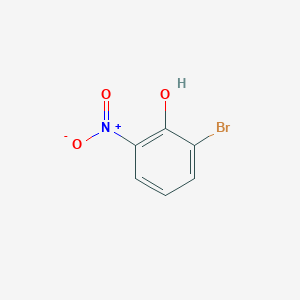
![Methyl 2-[(1R,3aS,4S,5S,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-5-[(1R)-1-methyl-2-oxocyclohex-3-en-1-yl]-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]acetate](/img/structure/B84732.png)
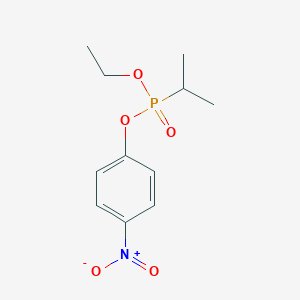

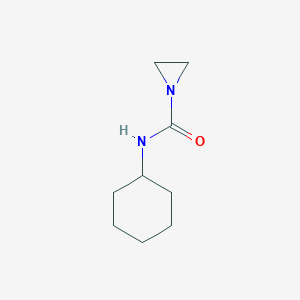
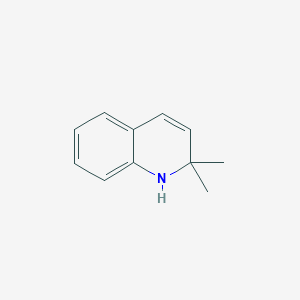
![(S)-2-amino-6-[(benzylidene)amino]hexanoic acid](/img/structure/B84739.png)
![4-[1-Ethyl-1-(4-hydroxy-3,5-dimethylphenyl)propyl]-2,6-dimethylphenol](/img/structure/B84743.png)

